molecular formula C18H23N3O3 B12173298 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one

Cat. No.: B12173298
M. Wt: 329.4 g/mol
InChI Key: OLQFLGXMMXTVNA-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be added through acylation reactions, where the piperazine-indole intermediate reacts with methoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole core or the piperazine ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce functional groups, such as nitro groups, to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, indole derivatives are known for their potential as enzyme inhibitors, receptor agonists, and antagonists. This compound may be studied for its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Indole derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The indole core may interact with enzymes or receptors, modulating their activity. The piperazine ring and methoxyacetyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the methoxyacetyl group, which may affect its biological activity and chemical properties.

    3-(1H-indol-3-yl)-1-[4-(acetyl)piperazin-1-yl]propan-1-one: Contains an acetyl group instead of a methoxyacetyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of the methoxyacetyl group in 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one distinguishes it from other similar compounds. This group may enhance its solubility, stability, and binding affinity, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(2-methoxyacetyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H23N3O3/c1-24-13-18(23)21-10-8-20(9-11-21)17(22)7-6-14-12-19-16-5-3-2-4-15(14)16/h2-5,12,19H,6-11,13H2,1H3

InChI Key

OLQFLGXMMXTVNA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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